molecular formula C5H3ClF8O B1430410 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol CAS No. 76711-87-0

5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol

Cat. No.: B1430410
CAS No.: 76711-87-0
M. Wt: 266.52 g/mol
InChI Key: KGWZMKSODUPSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol is a novel derivatizing agent that has been synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes . It has been used in the detection of highly polar disinfection byproducts (DBPs) .


Synthesis Analysis

The synthesis of this compound involves the use of thionyl chloride and pyridine . The reaction product was purified by distillation at a boiling point of 66°C at 42 mbar .


Molecular Structure Analysis

The molecular structure of this compound is represented as ClC(F)2-C(F)2-C(F)2-C(F)2-C(H)2-OH .


Chemical Reactions Analysis

This compound has been used as a derivatizing agent for direct water derivatization of highly polar and hydrophilic analytes . It reacts with carboxylic, hydroxylic, and aminic groups at once, forming multiply-substituted non-polar derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include good reaction efficiency, good chromatographic and spectroscopic properties, good linearity in calibration curves, and low detection limits (0.3–1 µg/L) . It produces stable derivatives with optimal volatility for GC separation and high electron affinity .

Scientific Research Applications

1. Radical Initiated Fragmentation

Gizatullina et al. (1990) examined the radical-initiated fragmentation of orthoesters of 5-Chloro-2,2,3,3,4,4,5,5-Octafluoropentan-1-ol. They found that the fluoroalkyl substituents significantly influence the velocity of the hydrogen abstraction reaction, although these substituents do not affect the rate of the fragmentation step. This research provides insights into the reactivity and stability of fluoroalkyl substituents in radical reactions (Gizatullina et al., 1990).

2. Synthesis of Fluoro-Containing Esters

Yarosh (2017) reported on the synthesis of fluoro-containing esters using this compound. This study highlights the potential of this compound in the synthesis of various esters, which are important in numerous chemical processes (Yarosh, 2017).

3. Derivatization for Water Disinfection Byproducts Analysis

Vincenti et al. (2010) utilized this compound for the synthesis of a novel derivatizing agent, demonstrating its application in the direct determination of highly polar water disinfection byproducts. This represents a significant advancement in environmental analysis and monitoring (Vincenti et al., 2010).

Mechanism of Action

The mechanism of action of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol involves its reaction with carboxylic, hydroxylic, and aminic groups to form multiply-substituted non-polar derivatives . These derivatives can be easily extracted from the aqueous phase and determined by gas chromatography-mass spectrometry (GC-MS) in the electron-capture negative ionization (ECNI) mode .

Future Directions

The future directions of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol could involve its use in the detection of highly polar disinfection byproducts (DBPs) in various aqueous solutions . It has been used successfully to identify 13 unknown highly polar DBPs in ozonated fulvic and humic acid aqueous solutions and in real ozonated drinking water .

Properties

IUPAC Name

5-chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF8O/c6-5(13,14)4(11,12)3(9,10)2(7,8)1-15/h15H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWZMKSODUPSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol
Reactant of Route 2
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol
Reactant of Route 3
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol
Reactant of Route 4
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol
Reactant of Route 5
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol
Reactant of Route 6
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.